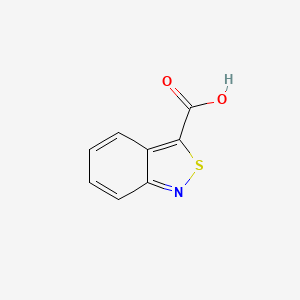

5-溴-1,2-二甲基-3-(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene" is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzene derivatives and their synthesis, characterization, and properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of brominated benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds . Additionally, the use of brominated benzene derivatives as starting materials for organometallic synthesis is highlighted .

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve various strategies, including palladium-catalyzed cross-coupling reactions , treatment with dibromo compounds in acidic media , and nucleophilic reactions . These methods demonstrate the versatility of brominated benzene derivatives in synthetic chemistry, serving as precursors for more complex molecules.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray crystallography , , . These studies reveal the presence of interactions such as C–H···Br, C–Br···Br, and C–Br···π, which influence the packing and stability of the crystal structures. The presence of substituents like trifluoromethyl groups can significantly affect the electronic properties and reactivity of the benzene ring.

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions, serving as intermediates for the synthesis of other compounds. For example, they can undergo reactions with organometallic reagents to form phenylmagnesium, phenyllithium, and phenylcopper intermediates . These intermediates can then be used in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of bromo and trifluoromethyl substituents can enhance the reactivity and alter the electronic properties of the benzene ring. The fluorescence properties of these compounds can also be of interest, as demonstrated by the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) characteristics .

科学研究应用

有机金属合成

1-溴-3,5-双(三氟甲基)苯,与5-溴-1,2-二甲基-3-(三氟甲基)苯密切相关,是有机金属合成中多功能的起始物质。它已被用于通过苯基镁、-锂和-铜中间体制备合成有用的反应,突显了它在复杂化学合成中的实用性 (Porwisiak & Schlosser, 1996)。

电合成

在电合成中,类似于5-溴-1,2-二甲基-3-(三氟甲基)苯的化合物,如1,3-二溴-5-(二茂铁基乙炔基)苯和相关的溴苯衍生物已被合成。这些化合物具有化学可逆氧化特性,表明在电化学研究中具有潜在应用 (Fink et al., 1997)。

立体化学

三氟甲基基团,如5-溴-1,2-二甲基-3-(三氟甲基)苯中所含的,已被研究其在立体化学中的作用。例如,对拥挤传播的研究表明,这类基团可以作为立体压力的发射器和传递器,影响有机化合物的反应和结构 (Schlosser et al., 2006)。

芳炔化学

类似于5-溴-1,2-二甲基-3-(三氟甲基)苯的结构,如1-溴-2-(三氟甲氧基)苯和1-溴-3-(三氟甲氧基)苯的化合物,在芳炔化学中发挥关键作用。这些化合物已被用于生成中间体和产物,如1,2-脱氢-4-(三氟甲氧基)苯,展示了该化合物在复杂有机反应中的实用性 (Schlosser & Castagnetti, 2001)。

工业应用

在工业背景下,从结构类似于5-溴-1,2-二甲基-3-(三氟甲基)苯的化合物合成了溴苯衍生物,如3,5-双(三氟甲基)苯甲酰氯。这些过程具有重要的经济价值,突显了该化合物在工业化学中的重要性 (Zhou, 2006)。

光解研究

已对类似于5-溴-1,2-二甲基-3-(三氟甲基)苯的取代苯中的化合物,如5-溴-1,3-二甲基尿嘧啶进行光解研究。这展示了这类化合物在理解光解机制以及它们在光化学中的潜在应用中的作用 (Seki et al., 1988)。

安全和危害

属性

IUPAC Name |

5-bromo-1,2-dimethyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-5-3-7(10)4-8(6(5)2)9(11,12)13/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINASRYWSBKQSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

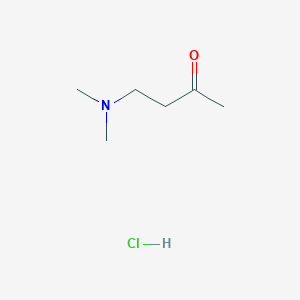

CC1=CC(=CC(=C1C)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244599 |

Source

|

| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

CAS RN |

80245-29-0 |

Source

|

| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80245-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)